molecular formula C8H8ClF4N B2618282 (S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride CAS No. 1391504-94-1

(S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride

Cat. No. B2618282
CAS RN: 1391504-94-1
M. Wt: 229.6
InChI Key: BOLBLATUWRKBDZ-FJXQXJEOSA-N
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Description

“(S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride” is a chemical compound with the linear formula C8H8ClF4N . It has a molecular weight of 229.6 . The IUPAC name for this compound is (1S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethanamine hydrochloride .


Molecular Structure Analysis

The InChI code for “(S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride” is 1S/C8H7F4N.ClH/c9-6-4-2-1-3-5(6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m0./s1 . This code provides a detailed representation of the molecule’s structure, including the configuration of its chiral center.


Physical And Chemical Properties Analysis

“(S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Safety and Hazards

The compound is classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

(1S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N.ClH/c9-6-4-2-1-3-5(6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLBLATUWRKBDZ-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](C(F)(F)F)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride

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